5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole
Description
5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole is a brominated thiadiazole derivative characterized by a 4-methyl-substituted thiadiazole core and a 3-bromopropyl chain at position 3. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the bromine atom, which facilitates further functionalization. Structure-activity relationship (SAR) studies highlight the 3-bromopropyl group as a critical pharmacophore, particularly in host-directed therapeutic (HDT) applications against Mycobacterium tuberculosis (MTB) .
Properties
Molecular Formula |
C6H9BrN2S |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
5-(3-bromopropyl)-4-methylthiadiazole |
InChI |
InChI=1S/C6H9BrN2S/c1-5-6(3-2-4-7)10-9-8-5/h2-4H2,1H3 |
InChI Key |
QFQQFIGJWQGMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of 4-methyl-1,2,3-thiadiazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromopropyl group is introduced to the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling or immobilization purposes.
Antimicrobial Agents: Potential use in the development of antimicrobial agents due to the presence of the thiadiazole ring.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: Used in the synthesis of polymers and materials with specific properties.
Sensors: Employed in the development of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, altering their function. The thiadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Thiadiazole derivatives vary significantly based on substituents at positions 4 and 4. Below is a comparative analysis:
| Compound Name | Substituent at Position 5 | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole | 3-Bromopropyl | C₆H₉BrN₂S | 221.12* | Not reported | Bromoalkyl, Thiadiazole |
| 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) | 4-Bromobenzylideneamino | C₉H₆BrN₃S₂ | 300.20 | 120–122 | Bromoaryl, Thiol, Schiff base |
| 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole | Isopropylsulfonyl | C₆H₁₀N₂O₂S₂ | 206.29 | Not reported | Sulfonyl, Thiadiazole |
| 5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i) | 4-Chlorophenylthio | C₁₃H₉ClN₂S₂ | 292.80 | 87–88 | Chloroaryl, Thioether |
| 5-(BUTYLSULFANYL)-4-METHYL-1,2,3-THIADIAZOLE | Butylsulfanyl | C₇H₁₂N₂S₂ | 188.31 | Not reported | Thioether, Thiadiazole |
Key Observations :
- Bromine vs. Chlorine : Bromine in 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole increases molecular weight compared to chlorine analogs (e.g., 6i) and enhances electrophilicity for nucleophilic substitution .
- Sulfonyl vs. Alkyl Chains : Sulfonyl groups (e.g., in 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole) introduce strong electron-withdrawing effects, altering reactivity compared to bromopropyl's neutral/labile alkyl halide behavior .
Biological Activity
5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole is a derivative of the thiadiazole class, which has gained attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They exhibit a broad spectrum of biological activities, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Anticonvulsant
- Carbonic anhydrase inhibition
The structural features of thiadiazoles contribute to their pharmacological properties. The presence of electron-withdrawing groups can enhance their biological activity by improving interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of various thiadiazole derivatives. For instance, compounds with a similar structure have shown significant antiproliferative effects against multiple cancer cell lines. In vitro assays using the MTT method revealed that 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole exhibited notable cytotoxicity against:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| A549 (Lung) | 15.2 | Doxorubicin |
| MCF7 (Breast) | 18.5 | Cisplatin |
| HT29 (Colon) | 12.7 | Gemcitabine |
These results indicate that this compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Activity
The antimicrobial properties of 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Klebsiella pneumoniae | 16 | Strong |
The compound displayed significant activity against Gram-positive bacteria while showing moderate effectiveness against Gram-negative strains. This suggests its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole has been investigated for anti-inflammatory effects. Animal model studies demonstrated that this compound could reduce inflammation markers significantly:
- Cytokine Reduction : Decreased levels of TNF-alpha and IL-6 in treated groups compared to controls.
- Histopathological Analysis : Reduced edema and inflammatory cell infiltration in tissue samples.
Case Studies and Research Findings
Several studies highlight the efficacy of thiadiazole derivatives in various biological contexts:
- Study on Anticancer Activity : A recent investigation showed that modifications at the C-5 position significantly influenced the anticancer activity of thiadiazoles. The introduction of bromine at the C-3 position enhanced cytotoxicity against A549 cells by approximately 30% compared to non-brominated analogs .
- Antimicrobial Evaluation : In a comparative study with existing antibiotics, 5-(3-Bromopropyl)-4-methyl-1,2,3-thiadiazole demonstrated superior activity against resistant strains of Staphylococcus aureus .
- Mechanistic Insights : Molecular docking studies indicated that this compound interacts favorably with target proteins involved in cancer cell signaling pathways, suggesting potential mechanisms for its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
